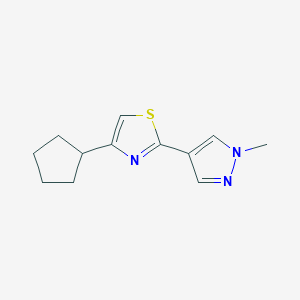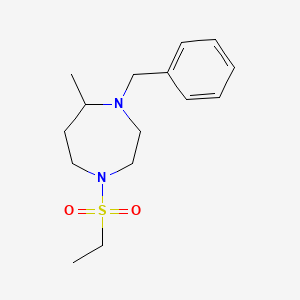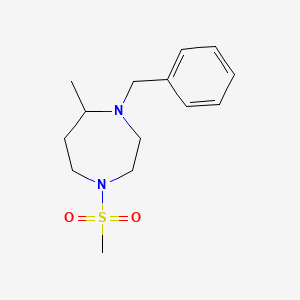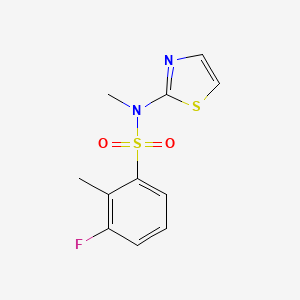
N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as MPCC and has been studied for its ability to act as a selective antagonist of the dopamine D3 receptor. In Lastly, we will list possible future directions for MPCC research.
Mechanism of Action
MPCC acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is primarily located in the limbic system of the brain and is involved in several neurological processes such as reward, motivation, and addiction. By blocking the dopamine D3 receptor, MPCC may modulate these processes and have therapeutic potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
MPCC has been shown to have a high affinity for the dopamine D3 receptor and may modulate several neurological processes. Studies have shown that MPCC may reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and reduce motor symptoms in animal models of Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of MPCC.
Advantages and Limitations for Lab Experiments
MPCC has several advantages for lab experiments. It has a high affinity for the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in neurological processes. Additionally, MPCC is selective for the dopamine D3 receptor, making it useful for studying the specific effects of this receptor. However, MPCC has limitations as well. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, its synthesis method is complex, making it difficult to produce in large quantities.
Future Directions
There are several future directions for MPCC research. One possible direction is to study its potential therapeutic effects in neurological disorders such as schizophrenia, Parkinson's disease, and drug addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPCC. Finally, research is needed to develop more efficient and cost-effective synthesis methods for MPCC.
Synthesis Methods
The synthesis of MPCC involves several steps. The first step involves the reaction of 3-methyl-4-hydroxybenzaldehyde with propan-2-ol in the presence of a Lewis acid catalyst to form 3-methyl-4-propan-2-yloxybenzaldehyde. The second step involves the reaction of 3-methyl-4-propan-2-yloxybenzaldehyde with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as EDCI to form MPCC. The final product is then purified using column chromatography.
Scientific Research Applications
MPCC has been studied for its potential pharmacological properties, particularly its ability to act as a selective antagonist of the dopamine D3 receptor. Studies have shown that the dopamine D3 receptor is involved in several neurological disorders such as schizophrenia, Parkinson's disease, and drug addiction. MPCC has been shown to have a high affinity for the dopamine D3 receptor and may have therapeutic potential in the treatment of these disorders.
properties
IUPAC Name |
N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)19-14-7-6-13(10-12(14)3)16-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZUYANLALZVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCCC2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)
![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)

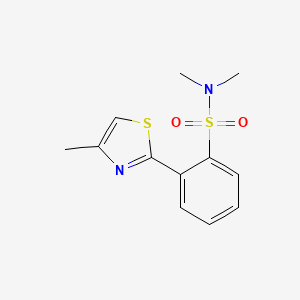

![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)
